molecular formula C12H22N2O2 B1403791 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1419101-51-1

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No. B1403791
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
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Description

“2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C12H22N2O2. It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” contains a total of 39 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is 255.31 g/mol . The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Conformationally Rigid Analogue Synthesis : The synthesis of a conformationally rigid analogue of 2-amino adipic acid, containing the 8-azabicyclo[3.2.1]octane skeleton, was developed, providing a structural basis for further chemical manipulations (Kubyshkin et al., 2009).
  • Bicyclic Epoxide Rearrangement : A study explored the rearrangement of a spirocyclic epoxide, leading to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of this reaction (Adamovskyi et al., 2014).
  • Diamino Acid Synthesis : The synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was achieved, using norbornene amino acids as chiral building blocks, leading to optically pure amino acids with significant structural constraints (Caputo et al., 2006).

Application in Alkaloid Synthesis

  • Tropane Alkaloids Synthesis : Research on enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, highlighted various methodologies for achieving stereocontrolled formation of this bicyclic structure (Rodríguez et al., 2021).

Chemical Reactivity and Derivative Synthesis

  • Spirobicyclo[3.2.1]octane Derivatives : The synthesis of N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was achieved, showcasing the chemical reactivity of the azaspiro[bicyclo[3.2.1]octane] structure (Mandzhulo et al., 2016).

Pharmacological Applications

  • Structural and Pharmacological Studies : A series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives were synthesized and their structural and pharmacological properties were investigated, offering insights into potential therapeutic applications (Izquierdo et al., 1991).

Natural Product Synthesis

  • 2,8-Diheterobicyclo[3.2.1]octane Compounds : The synthesis and properties of 2,8-diheterobicyclo[3.2.1]octanes were described, highlighting their occurrence in nature and their significance as building blocks in organic synthesis (Flores & Díez, 2014).

properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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